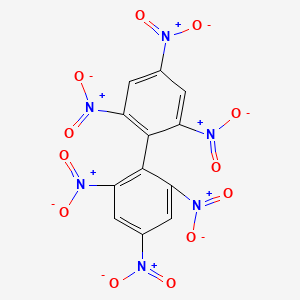
Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by its unique substituents, which include dimethyl, methoxy, and a 2-methylprop-2-enylamino group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the substituents. Common synthetic routes may involve:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Substitution Reactions: Introduction of the dimethyl and methoxy groups can be achieved through electrophilic aromatic substitution reactions.
Amine Alkylation: The 2-methylprop-2-enylamino group can be introduced via alkylation of an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indole, 2,4-dimethyl-5-methoxy-3-(2-(1-pyrrolidinyl)ethyl)-
- Indole, 2,4-dimethyl-5-methoxy-3-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-
Uniqueness
Indole, 2,4-dimethyl-5-methoxy-3-(2-(2-methylprop-2-enylamino)ethyl)-, succinate is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
38168-68-2 |
|---|---|
Molekularformel |
C21H30N2O5 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-hydroxy-4-oxobutanoate;2-(5-methoxy-2,4-dimethyl-1H-indol-3-yl)ethyl-(2-methylprop-2-enyl)azanium |
InChI |
InChI=1S/C17H24N2O.C4H6O4/c1-11(2)10-18-9-8-14-13(4)19-15-6-7-16(20-5)12(3)17(14)15;5-3(6)1-2-4(7)8/h6-7,18-19H,1,8-10H2,2-5H3;1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
HOVILPASVHQCJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=C(N2)C)CC[NH2+]CC(=C)C)OC.C(CC(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



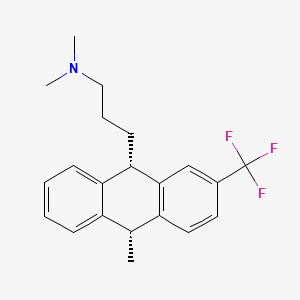
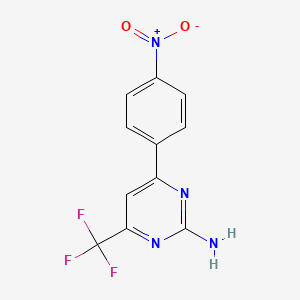
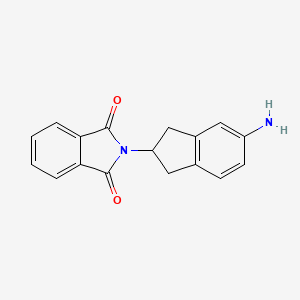
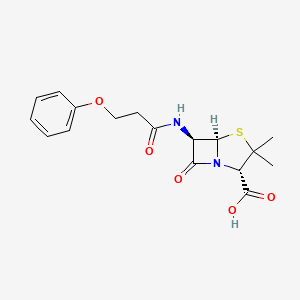
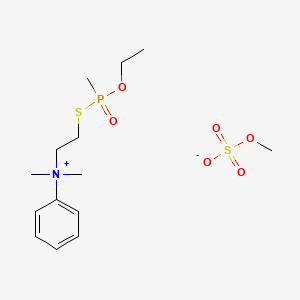
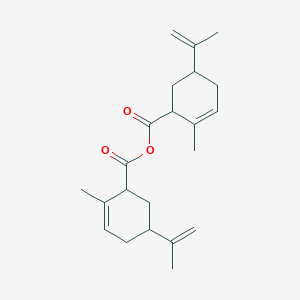
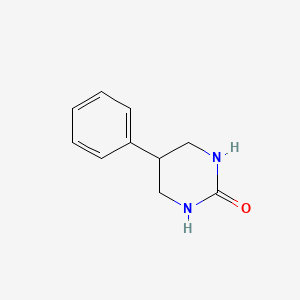
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
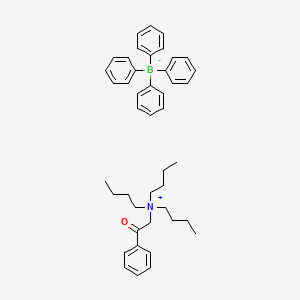
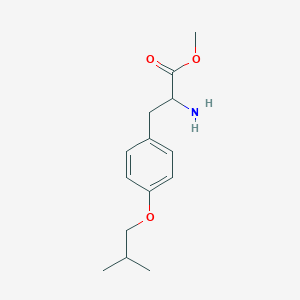
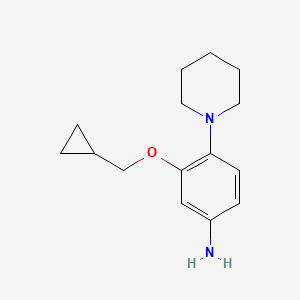
![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)
